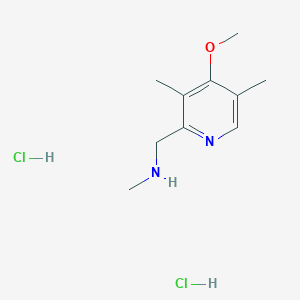
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as BCD-7, is a boron-containing phenolic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been found to possess a wide range of biochemical and physiological activities, including the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for BCD-7.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in scientific research. It has been found to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not fully understood. However, it is thought to involve the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate the MAPK and NF-κB pathways, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to possess a wide range of biochemical and physiological activities. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively stable and has a low toxicity profile. However, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol also has some limitations. For example, it is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has potential applications in a variety of scientific research areas. It could be used to study the regulation of inflammation, gene expression, and cell signaling pathways. It could also be used to develop new treatments for cancer and other diseases. Additionally, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to develop new drugs and drug delivery systems. Finally, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to develop new materials for use in medical devices and diagnostics.
Métodos De Síntesis
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been synthesized using a variety of methods. The most common method is the reaction of 2,6-dichlorophenol and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride, which yields 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol as the major product. Other methods include the reaction of 2,6-dichlorophenol and 4-chloro-3,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride, as well as the reaction of 2,6-dichlorophenol and 4-chloro-3-methyl-1,3,2-dioxaborinan-2-yl chloride.
Propiedades
IUPAC Name |
2,6-dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-7-6-12(2,3)18-13(17-7)8-4-9(14)11(16)10(15)5-8/h4-5,7,16H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSABBVYMSMVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














